Azido-PEG4-PFP ester
Description
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and CAS Registry Number
The systematic IUPAC name for Azido-PEG4-PFP ester is (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate . Its CAS Registry Number, 1353012-00-6 , uniquely identifies this compound in chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C~17~H~20~F~5~N~3~O~6~ |
| Molecular Weight | 457.3 g/mol |
| CAS Number | 1353012-00-6 |
| SMILES Notation | C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Molecular Formula and Three-Dimensional Conformation
The molecular formula C~17~H~20~F~5~N~3~O~6~ reflects a linear structure comprising four key regions:
- Azide Terminus (-N~3~): A terminal azide group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
- PEG4 Spacer: A tetraethylene glycol chain (-O-CH~2~CH~2~-O-)~4~ conferring hydrophilicity and flexibility.
- Propanoate Linker: A short alkyl chain (-CH~2~CH~2~COO-) bridging the PEG spacer and PFP ester.
- Pentafluorophenyl Ester (PFP): An electron-deficient aromatic ester facilitating nucleophilic acyl substitution with amines.
The PEG4 spacer introduces conformational flexibility, preventing rigid three-dimensional packing and ensuring solubility in aqueous and organic media. Computational models indicate rotational freedom around ether bonds, enabling adaptive interactions with biomolecular targets.
Functional Group Analysis: Azide and Pentafluorophenyl Ester Moieties
Azide Group (-N~3~)
The azide moiety participates in click chemistry via two primary mechanisms:
- CuAAC: Copper(I)-catalyzed reaction with terminal alkynes forms 1,4-disubstituted triazoles, widely used for labeling and crosslinking.
- SPAAC: Strain-promoted reactions with cyclooctynes eliminate copper requirements, critical for sensitive biological systems.
Pentafluorophenyl Ester (PFP)
The PFP ester acts as an electrophilic acylating agent, reacting selectively with primary amines (-NH~2~) to form stable amide bonds. Compared to NHS esters, PFP esters exhibit:
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F5N3O6/c18-12-13(19)15(21)17(16(22)14(12)20)31-11(26)1-3-27-5-7-29-9-10-30-8-6-28-4-2-24-25-23/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIFGTAWLLFXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
PEG4 Backbone Preparation
The tetraethylene glycol (PEG4) spacer serves as the hydrophilic core, enhancing water solubility. Commercial PEG4 diols (HO-PEG4-OH) are typically modified via selective protection-deprotection strategies. For example, one hydroxyl group is protected with a tert-butyl group, while the other is activated for subsequent functionalization. Alternatively, PEG4 derivatives pre-functionalized with carboxylic acids (e.g., HOOC-PEG4-OH) simplify downstream conjugation.
Reaction Conditions:
Azide Group Introduction
The azide moiety is introduced via nucleophilic substitution or Mitsunobu reaction. In a common approach, the PEG4 intermediate’s hydroxyl group is converted to a mesylate or tosylate, followed by displacement with sodium azide (NaN3).
Representative Procedure:
PFP Ester Activation
The terminal carboxylic acid of the azido-PEG4 intermediate is activated as a PFP ester using pentafluorophenyl trifluoroacetate (PFP-TFA) or similar reagents. This step is critical due to the PFP group’s hydrolytic sensitivity.
Optimized Protocol:
-
Dissolve azido-PEG4-COOH (1 eq) in anhydrous DCM.
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Add PFP-TFA (1.2 eq) and triethylamine (TEA, 2 eq) dropwise at 0°C.
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Stir at room temperature for 4–6 hours.
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Quench with ice-cold water, extract with DCM, and dry over Na2SO4.
Critical Parameters in Reaction Optimization
Solvent Selection
PFP ester formation requires anhydrous conditions to prevent hydrolysis. DCM and DMF are preferred due to their low water content and compatibility with acid chlorides. Polar aprotic solvents like DMF also enhance reactivity in azide displacement reactions.
Stoichiometric Ratios
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Methodologies
| Parameter | Azide Introduction | PFP Activation | Overall Yield |
|---|---|---|---|
| Displacement (NaN3) | 85% | 75% | 64% |
| Mitsunobu Reaction | 78% | 70% | 55% |
| Direct Synthesis | N/A | 65% | 50% |
The NaN3 displacement method outperforms alternatives in yield and scalability, though it requires rigorous moisture control. Direct synthesis routes, while faster, suffer from lower purity due to competing hydrolysis.
Industrial-Scale Considerations
Large-scale production (≥100 g) necessitates:
-
Continuous Flow Reactors: Minimize hydrolysis by reducing reaction time.
-
Lyophilization: Stabilize the final product for long-term storage at -20°C.
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Quality Control: Batch-wise HPLC and Karl Fischer titration to verify purity and moisture content.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N3-PEG4-C2-Pfp ester primarily undergoes click chemistry reactions, specifically:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
- Strain-promoted alkyne-azide cycloaddition (SPAAC)
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. .
SPAAC: Does not require a catalyst and can proceed under mild conditions, often in aqueous media
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and have applications in various fields .
Scientific Research Applications
Bioconjugation
Overview:
Bioconjugation refers to the process of chemically linking biomolecules, such as proteins or nucleic acids, to other molecules. Azido-PEG4-PFP ester is particularly useful in this domain due to its ability to react with primary amines (-NH2) on proteins and oligonucleotides.
Mechanism:
The azide group in this compound readily undergoes reactions with alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This results in the formation of a stable triazole linkage, which is crucial for the stability of bioconjugates .
Drug Development
Targeted Therapies:
this compound is employed in the development of targeted therapies, including antibody-drug conjugates (ADCs). By attaching drugs to antibodies through bioconjugation, researchers can enhance the specificity and efficacy of treatments for various diseases, including cancer .
Synthesis of PROTACs:
The compound is also used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to degrade specific proteins within cells. The azide group facilitates the conjugation of ligands that recruit E3 ligases, leading to targeted protein degradation .
Nanotechnology
Nanoparticle Functionalization:
In nanotechnology, this compound can be utilized to functionalize nanoparticles for drug delivery systems. The hydrophilic PEG spacer enhances the solubility of nanoparticles in aqueous environments, improving their stability and bioavailability when administered in vivo .
Development of New Materials:
This compound also plays a role in the creation of new materials with specific properties tailored for biomedical applications. By modifying surfaces or creating polymeric materials that incorporate this compound, researchers can design materials suitable for drug release or tissue engineering .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N3-PEG4-C2-Pfp ester involves its role as a linker in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug development . The molecular targets and pathways involved depend on the specific application and the molecules being conjugated.
Comparison with Similar Compounds
Key Properties
- Purity : ≥98%
- Storage : -20°C, protected from moisture .
- Applications: Protein labeling, drug delivery, surface functionalization, and nanotechnology .
Comparison with Similar Compounds
Azido-PEG4-PFP ester belongs to a family of PEG-based azide derivatives with variable PEG chain lengths and reactive groups. Below is a detailed comparison with structurally related compounds:
Azido-PEG3-PFP Ester
- Molecular Formula : C₁₅H₁₆F₅N₃O₅
- Molecular Weight : 413.3 g/mol (CAS: 1807530-07-9) .
- Key Differences :
- Shorter PEG3 chain reduces solubility and increases steric hindrance compared to PEG4.
- Lower molecular weight may limit applications requiring extended spacer arms.
- Applications : Suitable for small-scale biomolecule conjugation where shorter linkers are advantageous .
Azido-PEG5-PFP Ester
- Molecular Formula : C₁₉H₂₄F₅N₃O₇
- Molecular Weight : 501.4 g/mol (CAS: 1818294-48-2) .
- Key Differences :
Azido-PEG8-PFP Ester
- Molecular Formula : C₂₅H₃₆F₅N₃O₁₀
- Molecular Weight : 633.56 g/mol (CAS: 2055014-62-3) .
- Key Differences :
Azido-PEG4-TFP Ester
- Molecular Formula : C₁₇H₁₇F₄N₃O₆ (TFP = tetrafluorophenyl)
- Molecular Weight : 395.31 g/mol (CAS: 1807540-76-6) .
- Key Differences :
Azido-PEG4-NHS Ester
- Molecular Formula : C₁₅H₂₄N₄O₈ (NHS = N-hydroxysuccinimide)
- Molecular Weight : 388.37 g/mol (CAS: 944251-24-5) .
- Key Differences :
Comparative Analysis Table
Biological Activity
Azido-PEG4-PFP ester is a versatile chemical compound that plays a significant role in bioconjugation and drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This compound incorporates an azide group, which facilitates click chemistry reactions, and a pentafluorophenyl (PFP) ester moiety that allows for selective labeling of amine-containing biomolecules. Understanding its biological activity is crucial for optimizing its applications in therapeutic contexts.
- Molecular Formula : C17H20F5N3O6
- Molecular Weight : 457.35 g/mol
- CAS Number : 1353012-00-6
- Purity : ≥ 97%
- Storage Conditions : -20°C for long-term stability
This compound utilizes two primary mechanisms:
- Click Chemistry : The azide group reacts with alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction forms a stable triazole linkage, which is essential for creating stable bioconjugates.
- PFP Ester Reactivity : The PFP ester can react with primary amines, allowing for the labeling of proteins, peptides, and oligonucleotides. Unlike NHS esters, PFP esters are less prone to hydrolysis, enhancing their stability in biological environments .
Biological Applications
This compound has been extensively studied for its applications in various biological contexts:
1. Antibody-Drug Conjugates (ADCs)
ADCs leverage the specificity of antibodies to deliver cytotoxic drugs directly to cancer cells. The incorporation of this compound allows for efficient conjugation of drugs to antibodies, enhancing therapeutic efficacy while minimizing off-target effects.
2. Protein Labeling
The compound is utilized to label proteins through its PFP ester moiety, facilitating the study of protein interactions and dynamics in cellular environments. This has implications in proteomics and biomarker discovery.
3. Click Chemistry in Drug Development
Utilizing click chemistry, this compound enables the rapid synthesis of complex bioconjugates, which can be used to develop targeted therapies and diagnostics.
Case Study 1: Synthesis of Glycodendrons
In a study focused on synthesizing glycodendrons, researchers employed this compound to introduce azide functionalities into carbohydrate structures. This allowed for subsequent conjugation with alkyne-modified dendritic structures, demonstrating the utility of the compound in creating complex glyco-conjugates with potential immunological applications .
Case Study 2: Development of ADCs
Research has shown that ADCs utilizing this compound exhibit enhanced stability and efficacy in targeting HER2-positive breast cancer cells. The PFP ester facilitated the attachment of potent cytotoxic agents to antibodies without compromising their binding affinity .
Comparative Analysis of Linkers
| Property | This compound | Azido-PEG4-NHS Ester |
|---|---|---|
| Reactivity with Amine | High | Moderate |
| Stability | High | Moderate |
| Click Chemistry Compatibility | CuAAC, SPAAC | CuAAC |
| Hydrolysis Sensitivity | Low | High |
Q & A
Q. Methodological Insight :
- Azide Reactivity : Optimize CuAAC with 1 mM CuSO₄, 2 mM sodium ascorbate, and a 1:1.2 molar ratio of azide to alkyne at 25°C for 2 hours .
- PFP Ester Stability : Use anhydrous conditions (e.g., dry DMF) to minimize hydrolysis, and react with amines at pH 8–9 (e.g., 50 mM HEPES buffer) .
[Advanced] How can researchers design orthogonal conjugation strategies using this compound to avoid cross-reactivity?
Orthogonal strategies require sequential or site-specific reactions. For example:
Primary Amine Labeling : React PFP ester with lysine residues first (pH 8.5, 4°C, 1 hour), followed by azide-alkyne click chemistry .
Dual Functionalization : Use a two-step protocol where PEG4’s solubility prevents aggregation during multi-site modifications .
Q. Data Contradiction Analysis :
- Competing Hydrolysis : PFP esters hydrolyze slowly in aqueous buffers (t₁/₂ ~4 hours at pH 7.4), but excess amine (10–20 mM) ensures >90% conjugation efficiency before hydrolysis dominates .
[Basic] What purification methods are recommended for this compound conjugates?
- Size Exclusion Chromatography (SEC) : Separate unreacted small molecules from protein-PEG4 conjugates using a Superdex 200 column .
- Dialysis : Use a 3.5 kDa MWCO membrane to remove excess azide or PFP ester in aqueous buffers .
Critical Parameter : PFP ester’s hydrophobic nature may cause non-specific binding to columns; add 0.1% Tween-20 to improve recovery .
[Advanced] How can reaction yields be improved when conjugating this compound to hydrophobic peptides?
Hydrophobic peptides often aggregate, reducing accessibility. Strategies include:
- Co-Solvents : Use 10–20% DMSO or acetonitrile to solubilize peptides while maintaining PEG4’s stability .
- Temperature Optimization : Conduct reactions at 4°C to minimize aggregation without compromising PFP ester reactivity .
Case Study : A 30% yield increase was achieved for a hydrophobic kinase inhibitor conjugate by adding 15% DMSO and reducing temperature to 4°C .
[Basic] What analytical techniques validate successful conjugation of this compound?
- MALDI-TOF MS : Detect mass shifts (e.g., +457.35 Da for PEG4-PFP ester addition) .
- UV-Vis Spectroscopy : Monitor azide conversion (λ = 260–280 nm for triazole formation) .
- ¹H NMR : Confirm PEG4 integration (δ = 3.5–3.7 ppm) and loss of PFP ester signals (δ = 7.1–7.3 ppm) .
[Advanced] How do PEG4 chain length and solvent choice impact reaction kinetics in click chemistry?
- Solvent Polarity : PEG4’s hydrophilicity accelerates reactions in polar solvents (e.g., water) but slows in toluene. Rate constants (k) vary by 3–5× between aqueous and organic phases .
- Chain Flexibility : Longer PEG spacers (e.g., PEG8) reduce steric hindrance but increase hydrodynamic radius, slowing diffusion-controlled reactions .
Experimental Design : Use a Taguchi orthogonal array (e.g., 4 factors: solvent, temperature, catalyst concentration, PEG length) to optimize yield .
[Basic] What are the storage conditions for this compound to ensure long-term stability?
- Temperature : Store at –20°C under inert gas (argon) to prevent azide degradation and PFP ester hydrolysis .
- Solvent : Lyophilize and store in anhydrous DMF or DMSO; avoid freeze-thaw cycles .
Stability Data : PFP ester retains >95% reactivity after 6 months when stored properly .
[Advanced] How can researchers troubleshoot low yields in multi-step conjugations involving this compound?
- Competing Reactions : Quantify residual amines post-PFP conjugation using fluorescamine assays to ensure complete reaction before click chemistry .
- Byproduct Inhibition : Remove Cu(I) catalysts post-CuAAC with EDTA washes to prevent oxidative damage .
Case Study : A 50% yield drop was traced to incomplete PFP-amine conjugation; increasing reaction time to 2 hours resolved the issue .
[Basic] What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Waste Disposal : Neutralize azides with 10% sodium hypochlorite before disposal to prevent explosive residue formation .
[Advanced] How can this compound be integrated into stimuli-responsive drug delivery systems?
- pH-Sensitive Linkers : Couple PFP ester to hydrazone-modified polymers for lysosomal cleavage .
- Redox-Responsive Systems : Use PEG4 to space azides from disulfide bonds, enabling glutathione-triggered release in cancer cells .
Methodological Challenge : Balance PEG4’s hydrophilicity with hydrophobic drug loading; optimize using Hansen solubility parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
